4-氯-6,8-二甲基喹啉-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

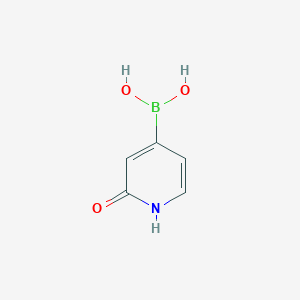

4-Chloro-6,8-dimethylquinoline-3-carbonitrile (4C6DMQC) is a chemical compound that has been studied for its potential applications in the field of scientific research. 4C6DMQC is a highly reactive compound that is synthesized from the reaction of 4-chloro-6,8-dimethylquinoline and carbonitrile. The compound has been studied for its potential applications in the field of scientific research, including its biochemical and physiological effects, its mechanism of action, and its advantages and limitations for laboratory experiments.

科学研究应用

氯喹衍生物及其再利用

氯喹(CQ),历史上以其抗疟疾作用而闻名,由于耐氯喹的恶性疟原虫菌株的出现,其应用发生了转变。这导致了对其生化性质的研究重新兴起,并探索了其衍生物在各种治疗应用中的应用。再利用工作主要集中在外消旋氯喹上,但人们越来越关注研究其对映异构体(R和S)的作用,这可能为治疗其他疾病提供额外的好处。此外,该研究建议评估其他抗疟药和结构类似物,以最大化4-氨基喹啉的内在价值(Njaria、Okombo、Njuguna和Chibale,2015年)。

8-羟基喹啉的生物活性

含有8-羟基喹啉(8-HQ)核的化合物表现出广泛的生物活性,例如抗菌、抗癌和抗真菌作用。由于其在药物开发中的潜力,这些化合物引起了化学家和卫生专业人员的关注。该综述强调了具有各种药理特性的8-HQ衍生物的合成,并突出了它们作为药理活性支架的构建模块的潜力(Saadeh、Sweidan和Mubarak,2020年)。

抗疟药在自身免疫性疾病中的应用

氯喹和羟氯喹作为4-氨基喹啉化合物,已被广泛用作抗疟药。它们的免疫抑制活性也导致它们被用于治疗系统性红斑狼疮和类风湿关节炎等自身免疫性疾病。这些药物可降低T细胞和B细胞的过度活跃以及促炎细胞因子基因的表达。该综述评估了这些药物在改变各种自身免疫性疾病的临床病程方面的疗效,权衡了它们在临床应用中的潜力及其不良反应(Taherian、Rao、Malemud和Askari,2013年)。

抗疟药联合用药

4-氨基喹啉类药物,如氯喹或阿莫地喹,与磺胺多辛-乙胺嘧啶(SP)的联合用药,代表了一种针对无并发症疟疾的战略性治疗方法。这种联合用药旨在将4-氨基喹啉类药物提供的快速症状缓解与SP的长期杀灭寄生虫活性相结合,有可能减缓对单一药物产生耐药性的发展。该综述整合了这种联合治疗有效性和安全性方面的证据,强调需要进行更大规模的试验以进一步验证其更广泛的应用(McIntosh和Greenwood,1998年)。

生化分析

Biochemical Properties

4-Chloro-6,8-dimethylquinoline-3-carbonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and cellular functions.

Cellular Effects

The effects of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, 4-Chloro-6,8-dimethylquinoline-3-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions but may degrade under extreme conditions such as high temperature or light exposure . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity or improved stress responses. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

4-Chloro-6,8-dimethylquinoline-3-carbonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism can lead to the formation of various metabolites, which may have different biological activities. Additionally, it can affect metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of 4-Chloro-6,8-dimethylquinoline-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation can influence its biological activity and effectiveness.

Subcellular Localization

4-Chloro-6,8-dimethylquinoline-3-carbonitrile exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.

属性

IUPAC Name |

4-chloro-6,8-dimethylquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2/c1-7-3-8(2)12-10(4-7)11(13)9(5-14)6-15-12/h3-4,6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZUDIXIHZJVPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(C=N2)C#N)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

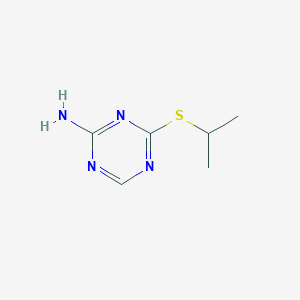

![tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate](/img/structure/B1323233.png)

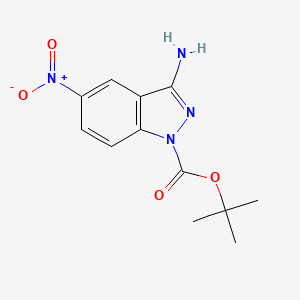

![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)

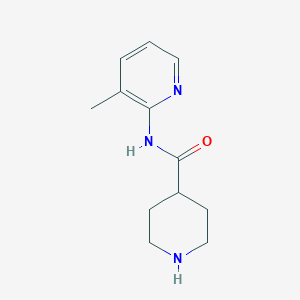

![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)